ACTH (2-24) (human, bovine, rat)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

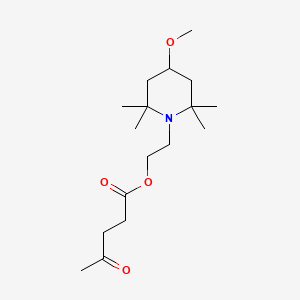

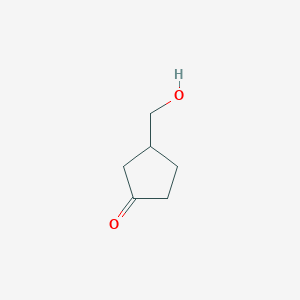

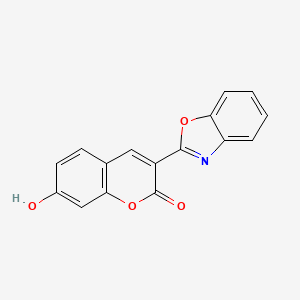

ACTH (2-24) (human, bovine, rat) is an impurity of tetracosactide, which is a synthetic peptide analog of the human adrenocorticotropic hormone that stimulates the production of cortisol . It is a fragment of proopiomelanocortin (POMC) peptide .

Molecular Structure Analysis

The molecular weight of ACTH (2-24) (human, bovine, rat) is 2846.4 . Its chemical formula is C₁₃₃H₂₀₅N₃₉O₂₉S . The sequence of this peptide is Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro .Physical And Chemical Properties Analysis

ACTH (2-24) (human, bovine, rat) has a molecular weight of 2846.36 and a chemical formula of C₁₃₃H₂₀₅N₃₉O₂₉S . It is stored at temperatures below -15°C .Applications De Recherche Scientifique

1. Hormone Secretion and Regulation

ACTH plays a pivotal role in regulating hormone secretion, particularly in the adrenocorticotropic hormone (ACTH) system. Research has identified its significant contribution to the secretion of various hormones, emphasizing its central position in hormonal regulation (Rivier & Plotsky, 1986).

2. Biochemical Pathways and Peptide Synthesis

Studies have explored the biochemical pathways involved in the synthesis of ACTH-related peptides. The research particularly focuses on the origins and transformations of these peptides, revealing critical insights into the molecular underpinnings of ACTH and its associated compounds (Benjannet et al., 1980).

3. ACTH Receptor Interaction and Cellular Functions

The interaction of ACTH with its receptors on various cell types has been a subject of extensive research. These studies provide a detailed understanding of how ACTH influences cellular functions, particularly in relation to its receptor-mediated actions (Clarke & Bost, 1989).

4. Influence on Physiological Processes

ACTH has been shown to influence a range of physiological processes. For example, its role in elevating gene expression for catecholamine biosynthesis demonstrates its broad impact on bodily functions, beyond its primary role in the endocrine system (Serova et al., 2008).

5. Interaction with Other Hormones and Compounds

The interaction of ACTH with other hormones and compounds has been a key area of investigation. This research is vital for understanding the complex interplay between various hormones and how ACTH modulates these interactions (Bates & Garrison, 1967).

Mécanisme D'action

ACTH (2-24) (human, bovine, rat) is a peptide analogue of ACTH . ACTH is the major regulator of adrenal cortex function, having acute and chronic effects on steroid synthesis and secretion . ACTH binds and activates melanocortin-2 (MC2) receptors, stimulating cortisol production in the adrenal cortex .

Propriétés

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-7-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]heptanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C134H207N39O29S/c1-75(2)108(125(195)152-72-105(177)154-88(32-15-19-54-136)113(183)156-89(33-16-20-55-137)114(184)157-91(36-22-57-147-132(140)141)115(185)162-96(38-24-59-149-134(144)145)129(199)172-61-26-40-103(172)124(194)170-110(77(5)6)126(196)161-90(34-17-21-56-138)119(189)168-109(76(3)4)127(197)166-100(66-80-44-48-84(176)49-45-80)130(200)173-62-27-41-104(173)131(201)202)169-123(193)102-39-25-60-171(102)128(198)95(35-12-9-18-53-135)155-106(178)71-151-112(182)98(67-81-69-150-87-31-14-13-30-85(81)87)164-116(186)92(37-23-58-148-133(142)143)158-120(190)97(65-78-28-10-8-11-29-78)163-121(191)99(68-82-70-146-74-153-82)165-117(187)93(50-51-107(179)180)159-118(188)94(52-63-203-7)160-122(192)101(73-174)167-111(181)86(139)64-79-42-46-83(175)47-43-79/h8,10-11,13-14,28-31,42-49,69-70,74-77,86,88-104,108-110,150,174-176H,9,12,15-27,32-41,50-68,71-73,135-139H2,1-7H3,(H,146,153)(H,151,182)(H,152,195)(H,154,177)(H,155,178)(H,156,183)(H,157,184)(H,158,190)(H,159,188)(H,160,192)(H,161,196)(H,162,185)(H,163,191)(H,164,186)(H,165,187)(H,166,197)(H,167,181)(H,168,189)(H,169,193)(H,170,194)(H,179,180)(H,201,202)(H4,140,141,147)(H4,142,143,148)(H4,144,145,149)/t86-,88-,89-,90+,91-,92-,93-,94-,95+,96-,97-,98-,99-,100-,101-,102-,103-,104-,108-,109-,110-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMABAPARYUDEN-KIOXDWMXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC=N8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@@H](CCCCCN)NC(=O)CNC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC8=CNC=N8)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC9=CC=C(C=C9)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C134H207N39O29S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2860.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ACTH (2-24) (human, bovine, rat) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-[[2-[[2-[[3-(4-Hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B3029406.png)